Dalargin ([D-Ala2, Leu5]-enkephalyl-Arg) is a synthetic analogue of the endogenous opioid peptide leucine-enkephalin. [, , , , , ] It is classified as an opioid peptide and plays a crucial role in scientific research as a tool for investigating opioid receptor function, cellular responses to stress, and potential therapeutic applications in various fields. [, , , , , , ]
Related Compounds
[Leu5]enkephalin
Compound Description: [Leu5]enkephalin, also known as leucine-enkephalin, is an endogenous opioid peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. It acts primarily as an agonist at δ-opioid receptors and to a lesser extent at μ-opioid receptors. [] It plays a role in pain perception, mood regulation, and other physiological processes.
Relevance: [Leu5]enkephalin is a natural opioid peptide that serves as the structural basis for Dalargin. Dalargin, with the sequence Tyr-D-Ala-Gly-Phe-Leu-Arg, was designed as a synthetic analog of [Leu5]enkephalin with improved stability and activity. Both peptides share the Tyr-Gly-Gly-Phe-Leu sequence, but Dalargin incorporates a D-alanine at position 2 and an arginine at position 6, contributing to its enhanced properties. []
[Met5]enkephalin
Compound Description: [Met5]enkephalin, or methionine-enkephalin, is another endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met. It exhibits higher affinity for μ-opioid receptors compared to δ-opioid receptors. [] Like [Leu5]enkephalin, it participates in pain modulation and various physiological functions.
[D-Ala2, Met5]-enkephalyl-Arg ([Met5]-dalargin)
Compound Description: [D-Ala2, Met5]-enkephalyl-Arg, also referred to as [Met5]-dalargin, is a Dalargin analog where the leucine residue at position 5 is replaced by methionine. [] This substitution influences its receptor binding affinity and selectivity compared to the parent Dalargin molecule.
Relevance: [Met5]-dalargin is a structurally related compound to Dalargin, differing only in the amino acid at position 5. [] This subtle change alters its pharmacological profile. While exhibiting similar potency to Dalargin in the guinea pig myenteric plexus (rich in μ- and κ-opioid receptors), [Met5]-dalargin displays greater potency in hamster and mouse vasa deferentia, suggesting a shift in selectivity towards δ-opioid receptors. []
Dalarginamide
Relevance: As a close structural analog of Dalargin, Dalarginamide shares its core amino acid sequence and D-alanine substitution. [] The key difference lies in the amidated C-terminus, potentially influencing its pharmacokinetic and pharmacodynamic properties. Studies indicate that Dalarginamide exhibits higher potency and selectivity for μ-opioid receptors compared to Dalargin. []
Dalargininethylamide
Relevance: Dalargininethylamide shares a close structural resemblance to Dalargin and Dalarginamide, with the primary difference being the N-ethylamide group at the C-terminus. [] This modification impacts its pharmacological profile. While showing similar potency to Dalarginamide in the guinea pig myenteric plexus, Dalargininethylamide displays enhanced potency at δ-opioid receptors. []
[D-Phe4]-dalarginamide
Relevance: [D-Phe4]-dalarginamide highlights the importance of stereochemistry in opioid peptide activity. By switching the phenylalanine residue at position 4 to the D-configuration, this Dalargin analog loses its pharmacological activity, indicating the essential role of L-phenylalanine in Dalargin's interaction with opioid receptors. []
N-Me-[D-Phe4]-dalarginamide
Relevance: Similar to [D-Phe4]-dalarginamide, the D-configuration of phenylalanine in N-Me-[D-Phe4]-dalarginamide renders it inactive, reinforcing the crucial role of L-phenylalanine for Dalargin's pharmacological action. [] This observation highlights the specificity of opioid receptors for the L-isomer at this position.
N-Me-[L-Phe4]-dalarginamide
Relevance: N-Me-[L-Phe4]-dalarginamide exhibits the highest potency and selectivity for μ-opioid receptors among the tested Dalargin analogs. [] Compared to Dalargin, the N-methylation of L-phenylalanine, combined with the amidated C-terminus, significantly enhances its potency and selectivity for μ-opioid receptors. []
[Cys(O2NH2)2,Leu5]enkephalin
Compound Description: [Cys(O2NH2)2,Leu5]enkephalin is an enkephalin analog containing cysteine with a sulfonamide group (Cys(O2NH2)2) at position 2 and leucine at position 5. This modification significantly impacts its receptor selectivity and potency. []
Relevance: While structurally distinct from Dalargin, [Cys(O2NH2)2,Leu5]enkephalin provides insights into designing highly selective opioid peptides. Research indicates that this analog displays remarkable selectivity for δ-opioid receptors, far exceeding that of Dalargin and other enkephalin analogs. [] This finding highlights the potential of incorporating specific modifications to enhance selectivity for desired opioid receptor subtypes.
[Cys(O2NH2)2, Met5]enkephalin
Compound Description: [Cys(O2NH2)2, Met5]enkephalin is another enkephalin analog featuring a cysteine with a sulfonamide group (Cys(O2NH2)2) at position 2, but with methionine instead of leucine at position 5. This structural change influences its receptor binding properties. []
Relevance: Comparing [Cys(O2NH2)2, Met5]enkephalin to Dalargin and other analogs provides valuable information on structure-activity relationships within the opioid peptide family. While showing less selectivity for δ-opioid receptors compared to its leucine counterpart, [Cys(O2NH2)2,Leu5]enkephalin, this analog still exhibits greater selectivity than Dalargin, further emphasizing the impact of cysteine sulfonamide incorporation. []
DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin)
Compound Description: DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) is a synthetic opioid peptide known for its high selectivity and potency for μ-opioid receptors. [] It has been widely used in research to investigate the pharmacology and function of μ-opioid receptors.
Relevance: DAMGO serves as a reference compound when evaluating the pharmacological profile of Dalargin and its analogs. While Dalargin displays affinity for both μ- and δ-opioid receptors, DAMGO exhibits highly selective binding to μ-opioid receptors. [] Comparing their activities helps discern the contribution of different opioid receptor subtypes to observed effects.
Naloxone
Compound Description: Naloxone is a non-selective opioid receptor antagonist used to reverse the effects of opioids, particularly in overdose situations. [, , ] It competitively binds to opioid receptors, blocking the actions of agonists like Dalargin.
Relevance: Naloxone serves as a valuable tool to investigate the involvement of opioid receptors in the pharmacological effects of Dalargin. [, , ] By blocking opioid receptors, naloxone helps differentiate Dalargin's actions mediated through these receptors from potential off-target effects.
Norbinaltorphimine
Compound Description: Norbinaltorphimine acts as a selective antagonist for the κ-opioid receptor. [] It helps elucidate the roles of different opioid receptor subtypes in mediating specific physiological responses.
Relevance: Using norbinaltorphimine in conjunction with Dalargin allows researchers to determine the potential contribution of κ-opioid receptors to Dalargin's overall pharmacological profile. [] By selectively blocking κ-opioid receptors, it helps dissect the relative involvement of μ-, δ-, and κ-opioid receptors in Dalargin's effects.
(-)-U-50,488
Compound Description: (-)-U-50,488 is a selective agonist for κ-opioid receptors. [] It is frequently used in research to investigate the functions of κ-opioid receptors.
Relevance: Employing (-)-U-50,488 alongside Dalargin helps differentiate the roles of κ-opioid receptors from other opioid receptor subtypes in Dalargin's pharmacological actions. [] By activating κ-opioid receptors, it allows researchers to assess whether Dalargin's effects are mediated through these receptors or other pathways.
Source and Classification
Dalargin is classified as an opioid peptide due to its interaction with opioid receptors in the central nervous system. It is synthesized through various chemical methods, including solid-phase peptide synthesis, which allows for precise control over the sequence and structure of the peptide. The primary source of Dalargin is synthetic, as it does not occur naturally in significant quantities.
Synthesis Analysis
Methods and Technical Details
The synthesis of Dalargin has been achieved using several methods, with solid-phase peptide synthesis being the most prevalent. In a recent study, an efficient benzoisothiazolone-mediated amidation protocol was employed, resulting in a product with over 98% purity as determined by high-performance liquid chromatography. This method involves the protection of amino acids during synthesis to ensure the correct formation of peptide bonds without unwanted side reactions.
The synthetic route typically includes:
Protection of functional groups: Specific groups are protected to prevent unwanted reactions.
Coupling reactions: Amino acids are sequentially added to form the desired peptide chain.
Cleavage from resin: The final product is cleaved from the solid support and purified.
Molecular Structure Analysis
Structure and Data
Dalargin's molecular structure consists of a sequence of amino acids that includes critical residues contributing to its binding affinity for opioid receptors. The specific sequence and configuration of these amino acids are essential for its biological activity. The molecular formula for Dalargin is C₁₄H₁₈N₄O₃S, and it has a molecular weight of approximately 318.38 g/mol.
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, which provide insights into how Dalargin interacts with its target receptors.
Chemical Reactions Analysis
Reactions and Technical Details
Dalargin undergoes various chemical reactions that are crucial for its synthesis and functionality. These include:
Amidation reactions: Key in forming peptide bonds during synthesis.
Hydrolysis: Can occur under physiological conditions, affecting stability and efficacy.
Receptor binding assays: Used to evaluate its potency and selectivity towards mu-opioid receptors compared to other opioid peptides.
Studies have shown that modifications to the structure can significantly alter its pharmacological profile, indicating the importance of specific chemical functionalities.
Mechanism of Action
Process and Data
Dalargin exerts its effects primarily through binding to mu-opioid receptors located in the brain and spinal cord. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in analgesic effects. The mechanism involves:
G-protein coupling: Activation of G-proteins leads to inhibition of adenylate cyclase activity.
Reduction in neurotransmitter release: This decreases pain signal transmission across synapses.
Pharmacological studies indicate that Dalargin has a higher affinity for mu-opioid receptors compared to delta or kappa receptors, suggesting its potential use in targeted pain management therapies.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Dalargin exhibits several notable physical and chemical properties:
Solubility: It is soluble in water and common organic solvents, facilitating its use in various formulations.
Stability: The compound's stability can be influenced by pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions.
Melting Point: Specific melting point data can vary based on purity but typically falls within expected ranges for similar peptides.
Analytical techniques such as mass spectrometry and chromatographic methods are employed to characterize these properties accurately.
Applications
Scientific Uses
Dalargin has several applications in scientific research and medicine:
Pain management: Due to its potent analgesic properties, it is studied as a potential therapeutic agent for chronic pain conditions.
Neuropharmacology research: It serves as a model compound for studying opioid receptor interactions and developing new analgesics with improved safety profiles.
Drug delivery systems: Research into formulations that enhance brain delivery of Dalargin highlights its potential in treating neurological disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Setmelanotide is the first available treatment for patients with pro-opiomelanocortin, proprotein subilisin/kexin type 1, or leptin deficiencies. It is an agonist of the melanocortin 4 receptor. Earlier attempts at agonizing MC4R (such as LY2112688) lead to successful weight loss, but also an increase in blood pressure and heart rate. Other earlier treatments for these patients included gastric bypass surgery. Patients taking setmelanotide experienced an average weight loss of 0.6 kg/week. Imcivree was granted EMA orphan designation on November 19, 2018 and FDA approval on November 25, 2020. On May 4, 2023, it was approved by Health Canada. Setmelanotide is a Melanocortin 4 Receptor Agonist. The mechanism of action of setmelanotide is as a Melanocortin 4 Receptor Agonist. See also: Setmelanotide acetate (is active moiety of).
Tetrapeptide-30 is a synthetic peptide containing the amino acids proline, glutamic acid, and lysine. It acts on and within specific targets of skin to reduce factors and interrupt the pathways that lead to the appearance of discolorations and uneven skin tone. Tetrapeptide-30 also has skin-calming ability and can help revitalize a dull skin tone. It has also been reported with a nice anti-inflammatory function that leads to a dual action in hindering the pigmentation process. It acts as a tyrosinase inhibitor (the famous enzyme needed to create melanin), and it also blocks the transfer of the melanin up into the top layers of the skin.
Growth Hormone Releasing peptide-6 Synthetic is an un-glycosylated, single polypeptide chain comprising 6 amino acids with the molecular weight of 873 Dalton and a molecular formula of C46H56N12O6. It is also referred to as a growth hormone-releasing hexapeptide, is one of the synthetic met-enkephalin analogs that contain non-natural D-amino acid, which is created for their hormone-releasing properties and are referred to as secretagogues of growth hormone.
GHRP-6 is a potent stimulator of the natural Growth Hormone released from the pituitary anterior. The GHRP-6 receptor is a ghrelin/growth hormone receptor antagonist, and one of a few Ghrelin analogs developed over the last few years. It has been proven to be beneficial to the heart muscle, memory development, scar formation, sexual motivation, and the neurons involved in Parkinson's disease.
GHRP-6 is sublingually and orally active and moderately selective. They are not opioids. However, they are potent stimulators of growth hormone (GH) release. These secretagogues differ from the growth hormone-releasing hormone (GHRH) because they do not share a sequence and are derived from activating a distinct receptor. This receptor was first referred to as "the growth hormone secretagogue receptor (GHSR); however, because of subsequent research, the hormone ghrelin has been considered the receptor's natural endogenous ligand and has been changed to the receptor for ghrelin. This means that these GHSR agonists are synthetic ghrelin mimics.
The uses of GHRP-6
1. Enhances Memory.
2. Protects the Brain Tissue.
3. Helps protect Parkinson's Neurons.
4. Enhances skin appearance and reduces scarring.
5. It helps reduce Heart Problems.
6. Modifies Sex Motivation and mood.
The biological functions of the GHRP-6
The GHRP-6 stimulation of Growth Hormone release has many positive effects that come with higher levels of growth hormone, like a decrease in body fat, more muscles, and an increase in strength and endurance. A higher amount of Growth Hormone may cause liver cells to secrete the hormone IGF-1, which is also implicated in improving the ability of the animal body to burn fat and build muscles. Clinical studies have proven how GHRP-6 is linked to increased muscle mass and decreased levels of weight loss. The GHRP-6 supplement has been a feasible alternative to the Growth Hormone supplementation to boost anti-aging benefits.
The hypothalamic and pituitary sites of the research subjects revealed that the release of growth hormone that GHRP-6 triggers were blocked by somatostatin, meaning that its principal focus is the hypothalamus. Somatostatin could also be inhibited when found that GHRP-6 had brought GRF neurons back to life.
Tesamorelin is a polypeptide that is a synthetic analogue of human GRF (Growth Releasing Factor) comprised of the 44 amino-acid sequence of human GRF with a hex-3-enoyl moiety attached to the tyrosine residue at the N-terminal part of the molecule. It is used to stimulate human GRF receptors. It is a polypeptide and a peptide hormone. Tesamorelin is a stabilized synthetic peptide analogue of the hypothalamic peptide, Growth Hormone Releasing Hormone (GHRH) indicated for the reduction of excess abdominal fat in HIV-infected patients with lipodystrophy. Lipodystrophy is a metabolic condition characterized by insulin resistance, fat redistribution, and hyperlipidemia associated with antiretroviral therapy for HIV infection. Tesamorelin is a synthetic growth hormone releasing hormone analogue used in the treatment of visceral adiposity in human immunodeficiency virus (HIV) infected patients with lipodystrophy. Tesamorelin is given subcutaneously and has major effects on glucose and lipid metabolism, but has not been linked to serum aminotransferase elevations during therapy or to instances of clinically apparent acute liver injury.
An impurity of Eptifibatide. Eptifibatide, is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class. Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It belongs to the class of the so-called RGD (arginine-glycine-aspartate)-mimetics and reversibly binds to platelets.
An impurity of Eptifibatide. Eptifibatide, is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class. Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It belongs to the class of the so-called RGD (arginine-glycine-aspartate)-mimetics and reversibly binds to platelets.
An impurity of Eptifibatide. Eptifibatide, is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class. Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It belongs to the class of the so-called RGD (arginine-glycine-aspartate)-mimetics and reversibly binds to platelets.